molecular formula C12H17NO B1391883 (4-Piperidin-4-YL-phenyl)-methanol CAS No. 885274-59-9

(4-Piperidin-4-YL-phenyl)-methanol

Cat. No. B1391883
M. Wt: 191.27 g/mol
InChI Key: XILJROLFLMLLDG-UHFFFAOYSA-N
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Description

“(4-Piperidin-4-YL-phenyl)-methanol” is a chemical compound that is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Molecular Structure Analysis

The molecular structure of “(4-Piperidin-4-YL-phenyl)-methanol” is represented by the empirical formula C12H18ClNO . The SMILES string representation is OCC1=CC=C (C2CCNCC2)C=C1.Cl .


Chemical Reactions Analysis

“(4-Piperidin-4-YL-phenyl)-methanol” is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The exact chemical reactions involving this compound are not clearly mentioned in the available resources.


Physical And Chemical Properties Analysis

“(4-Piperidin-4-YL-phenyl)-methanol” is a powder with a molecular weight of 227.73 g/mol . It has a functional group of hydroxyl and is stored at a temperature of 2-8°C .

Scientific Research Applications

  • Structural Studies and Theoretical Calculations : The compound [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, a derivative of the target compound, has been synthesized and analyzed for its structural properties using X-ray diffraction, spectroscopic techniques, and theoretical calculations. This study reveals insights into the compound's crystal structure, thermal properties, and molecular interactions (Karthik et al., 2021).

  • Antitubercular Activities : A related compound, cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, was found to have significant antitubercular activity, including effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis (Bisht et al., 2010).

  • Anticancer Research : Derivatives of (4-Piperidin-4-yl-phenyl)-methanol have been explored for their antileukemic activity. For instance, certain piperidine derivatives have shown promising results in inhibiting the growth of human leukemia cells (Vinaya et al., 2011).

  • Synthesis and Characterization : The synthesis and crystal structure of various derivatives have been studied, offering insights into their molecular structure and potential applications in different fields of chemistry and medicine (Girish et al., 2008).

  • Pharmacological Potential : Research has been conducted on the synthesis of various derivatives of (4-Piperidin-4-yl-phenyl)-methanol for potential pharmacological applications. For example, studies on halogenated diphenylpiperidines as serotonin 5-HT2A ligands indicate potential uses in brain imaging for neurological research (Fu et al., 2002).

  • Catalytic Applications : Certain complexes derived from this compound have been explored for their role as catalysts in chemical reactions, such as the oxidative cyclization of alkenols (Dönges et al., 2014).

  • Antimicrobial Activities : Various derivatives have been synthesized and tested for their antimicrobial properties. Some of these compounds have shown significant activity against bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).

properties

IUPAC Name

(4-piperidin-4-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-4,12-14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILJROLFLMLLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678120
Record name [4-(Piperidin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Piperidin-4-YL-phenyl)-methanol

CAS RN

885274-59-9
Record name [4-(Piperidin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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